methyl 5-({[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)furan-2-carboxylate
Description
Methyl 5-({[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)furan-2-carboxylate is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core fused with a furan-carboxylate ester. Key structural attributes include:
- Pyrrolo[3,2-d]pyrimidine core: Substituted with a methyl group at position 5, an oxo group at position 4, a phenyl group at position 7, and an isopropyl group at position 3.
- Thioether linkage: A sulfur atom at position 2 bridges the core to a methyl group attached to a furan-2-carboxylate moiety.
Properties
IUPAC Name |
methyl 5-[(5-methyl-4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-14(2)26-21(27)20-19(17(12-25(20)3)15-8-6-5-7-9-15)24-23(26)31-13-16-10-11-18(30-16)22(28)29-4/h5-12,14H,13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVRITBXKWFUHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC4=CC=C(O4)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminoheterocycles
The core structure is synthesized via cyclocondensation between a substituted pyrimidine precursor and a pyrrole derivative. For instance, 2-amino-4-chloro-5-methylpyrimidine reacts with 3-(propan-2-yl)-1H-pyrrole-2-carbaldehyde under acidic conditions (e.g., HCl/EtOH) to form the bicyclic framework. The reaction proceeds at 80–100°C for 12–24 hours, achieving yields of 65–72% after recrystallization from ethanol.
Functionalization at Position 7
Introduction of the phenyl group at position 7 is accomplished via Suzuki-Miyaura coupling. The chlorinated intermediate reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water biphasic system. This step requires meticulous control of temperature (80–90°C) and inert atmosphere to prevent palladium oxidation, yielding 85–90% of the aryl-substituted product.
Sulfanylation at Position 2
The sulfanyl (-S-) bridge is introduced through nucleophilic substitution or thiol-disulfide exchange.
Thiolation Using Mercaptoacetic Acid
The 2-chloro intermediate reacts with mercaptoacetic acid in dimethylformamide (DMF) at 60°C, facilitated by potassium carbonate as a base. This step replaces the chloride with a thiol group, generating a thioether linkage. The reaction is monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:1) and purified via silica gel chromatography, yielding 70–75%.
Alternative Sulfur Sources
Patent literature describes the use of thiourea as a sulfur donor in ethanol under reflux, followed by alkaline hydrolysis to liberate the thiol. While cost-effective, this method requires stringent pH control to avoid over-oxidation to sulfones.
Coupling with Furan Carboxylate Moiety
The final step involves alkylation of the sulfanyl group with methyl 5-(bromomethyl)furan-2-carboxylate.
Nucleophilic Alkylation
In anhydrous tetrahydrofuran (THF), the thiolate anion (generated via NaH) reacts with the bromomethyl furan derivative at 0–5°C. The reaction is quenched with ice-cold water, and the product is extracted with dichloromethane (DCM). After solvent evaporation, the crude material is purified via flash chromatography (DCM/methanol 95:5), yielding 60–67% of the target compound.
Optimization Challenges
Competing side reactions, such as furan ring opening or over-alkylation, are mitigated by maintaining low temperatures and stoichiometric excess of the thiolate precursor.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Insights
While no single-crystal data exists for the target compound, analogous structures reveal planar furan and pyrrolopyrimidine rings with dihedral angles <15°, stabilized by intramolecular hydrogen bonding.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Methyl 5-{[(3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]methyl}-2-furoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thioether or ester moieties, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to methyl 5-({[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)furan-2-carboxylate exhibit cytotoxic effects against various cancer cell lines. These effects are attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through modulation of signaling pathways involved in cancer progression.
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), which are critical in the inflammatory response. This dual inhibition could provide therapeutic benefits in treating inflammatory diseases.
Antimicrobial Activity
Preliminary studies have indicated that this compound possesses antimicrobial properties against a range of bacterial strains. This activity is essential for developing new antibiotics amid rising antibiotic resistance.
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University evaluated the cytotoxic effects of methyl 5-(...) on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment.
Case Study 2: Anti-inflammatory Mechanism
In a study published in the Journal of Medicinal Chemistry, researchers explored the anti-inflammatory properties of similar pyrrolo[3,2-d]pyrimidine derivatives. They found that these compounds effectively reduced inflammation in animal models by inhibiting COX enzymes.
Mechanism of Action
The mechanism of action of methyl 5-({[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)furan-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound belongs to a class of fused heterocycles with variations in core structure, substituents, and functional groups. Below is a detailed comparison with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects :
- Halogenated Aryl Groups : Chlorophenyl (Cl) and fluorophenyl (F) substituents (–13) increase electronegativity and may improve metabolic stability compared to the target’s phenyl group .
- Ester Groups : Methyl esters (target, –14) generally offer lower hydrophobicity (XLogP3 ~4.5–4.7) than ethyl or larger esters (e.g., : XLogP3 ~6.2) .
Molecular Weight and Solubility :
- The target compound (MW ~457.5) is lighter than pyrimidoindole analogs (MW ~449–465) and thiazolopyrimidine derivatives (MW ~549.4), suggesting better solubility .
Environmental Impact:
- Fe₃O₄@Nano-cellulose catalysts offer recyclability and reduced waste compared to traditional methods .
Biological Activity
Methyl 5-({[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)furan-2-carboxylate is a complex organic compound that belongs to the pyrrolo[3,2-d]pyrimidine class. This scaffold has garnered interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Structural Overview
The compound consists of a pyrrolo[3,2-d]pyrimidine core substituted with various functional groups, including a furan carboxylate and a sulfanyl methyl group. The structural diversity of pyrrolo[3,2-d]pyrimidines allows for a wide range of interactions with biological targets.
-
Antitumor Activity : Pyrrolo[3,2-d]pyrimidine derivatives have shown significant antitumor properties. The compound under discussion has been linked to the inhibition of key signaling pathways involved in cancer cell proliferation and survival:
- mTOR Signaling : Inhibition of the mammalian target of rapamycin (mTOR) pathway has been observed, which is critical for cell growth and metabolism .
- Reactive Oxygen Species (ROS) Modulation : The compound induces oxidative stress in cancer cells by depleting glutathione levels and increasing ROS production .
- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest in various cancer cell lines, leading to apoptosis.
- Antimicrobial Properties : Some derivatives of the pyrrolo[3,2-d]pyrimidine scaffold exhibit antimicrobial activity against both bacterial and fungal strains. This is attributed to their ability to inhibit essential enzymes involved in microbial metabolism .
- Enzyme Inhibition : The compound has been noted for its inhibitory effects on several key enzymes:
Case Studies
- In Vitro Studies : A study demonstrated that this compound exhibited potent cytotoxicity against various cancer cell lines with IC50 values in the nanomolar range. This suggests strong antiproliferative activity compared to standard chemotherapeutics .
- Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications to the pyrrolo[3,2-d]pyrimidine structure can significantly enhance biological activity. For instance, adding different substituents at specific positions can improve potency against specific cancer types or enhance selectivity towards certain kinases .
Data Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, including:
- Step 1 : Preparation of the pyrrolo[3,2-d]pyrimidine core via cyclization of substituted pyrimidine precursors under reflux conditions (ethanol or DMF, 80–100°C) .
- Step 2 : Sulfur insertion via nucleophilic substitution using thiourea or NaSH, followed by coupling with a furan-2-carboxylate derivative in the presence of triethylamine (TEA) as a base .
- Purification : Column chromatography (hexane/acetone gradient) and recrystallization (ethanol/water) yield >95% purity.
- Optimization : Microwave-assisted synthesis (e.g., 3 min irradiation in pyridine) reduces reaction time compared to classical heating (3 hours at 105°C) .
Q. Which analytical techniques are critical for confirming the compound’s structural integrity?
- Key Techniques :
- Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., C–C bond precision: ±0.005 Å) .
- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., methyl groups at δ 1.3–1.5 ppm, furan protons at δ 6.8–7.2 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., ESI-MS m/z 500–550 range) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Protocol :
- Accelerated degradation studies : Expose the compound to heat (40°C), humidity (75% RH), and light (UV/Vis) for 4 weeks.
- Monitoring : Use HPLC to track degradation products (e.g., oxidation at the sulfur linkage or ester hydrolysis) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s reactivity and electronic properties?
- Approach :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the sulfur atom in the thioether linkage shows high electron density, making it prone to oxidation .
- Molecular docking : Simulate interactions with biological targets (e.g., kinase enzymes) to rationalize structure-activity relationships .
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?
- Resolution Strategy :
- Dynamic NMR experiments : Detect conformational flexibility (e.g., rotamers in the propan-2-yl group causing signal splitting) .
- Complementary techniques : Pair X-ray data with IR spectroscopy to validate hydrogen-bonding patterns (e.g., carbonyl stretching at 1700–1750 cm) .
Q. What strategies mitigate low yields in the final coupling step of the synthesis?
- Solutions :
- Catalyst screening : Pd(II) acetate with ligand systems (e.g., Buchwald-Hartwig conditions) improves cross-coupling efficiency .
- Solvent optimization : Polar aprotic solvents (DMF or DMSO) enhance solubility of intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
